3-Amino-3-(4-bromothiophen-3-yl)propanoic acid
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Overview
Description
3-Amino-3-(4-bromothiophen-3-yl)propanoic acid is a compound that belongs to the class of amino acids It features a bromothiophene ring attached to a propanoic acid backbone, with an amino group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromothiophen-3-yl)propanoic acid typically involves the bromination of thiophene followed by the introduction of the amino and carboxyl groups. One common method involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Propanoic Acid Derivative: The brominated thiophene is then reacted with acrylonitrile in the presence of a base to form a nitrile intermediate.
Hydrolysis and Amination: The nitrile intermediate is hydrolyzed to form the corresponding carboxylic acid, and the amino group is introduced through reductive amination using ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-bromothiophen-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or alkoxides in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Amino-3-(4-bromothiophen-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-bromothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π interactions or hydrogen bonding with target proteins, while the amino and carboxyl groups facilitate binding through ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-bromophenyl)propanoic acid
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid
- 3-Amino-3-(4-methylphenyl)propanoic acid
Uniqueness
3-Amino-3-(4-bromothiophen-3-yl)propanoic acid is unique due to the presence of the bromothiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific interactions in biological systems and for developing novel materials with unique properties.
Properties
Molecular Formula |
C7H8BrNO2S |
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Molecular Weight |
250.12 g/mol |
IUPAC Name |
3-amino-3-(4-bromothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c8-5-3-12-2-4(5)6(9)1-7(10)11/h2-3,6H,1,9H2,(H,10,11) |
InChI Key |
MIRMBMMUZWKRCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)Br)C(CC(=O)O)N |
Origin of Product |
United States |
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